2-Fluoro-3-nitrophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

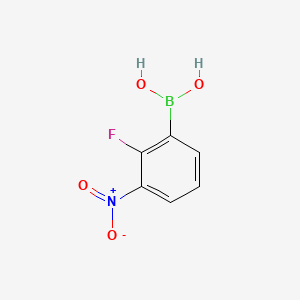

2-Fluoro-3-nitrophenylboronic acid is a chemical compound with the molecular formula C6H5BFNO4 . It is used as a reactant in various chemical reactions .

Synthesis Analysis

The synthesis of 2-Fluoro-3-nitrophenylboronic acid involves several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular weight of 2-Fluoro-3-nitrophenylboronic acid is 184.92 . The InChI code is 1S/C6H5BFNO4/c8-6-4 (7 (10)11)2-1-3-5 (6)9 (12)13/h1-3,10-11H .Chemical Reactions Analysis

2-Fluoro-3-nitrophenylboronic acid can be involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions . It can also undergo catalytic protodeboronation .Scientific Research Applications

Suzuki–Miyaura Coupling

- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Organoboron reagents, such as “2-Fluoro-3-nitrophenylboronic acid”, are used in this process due to their stability, ease of preparation, and environmentally benign nature .

- Methods of Application : The SM coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Synthesis of Liquid Crystalline Compounds

- Application Summary : Phenylboronic acids have been used to synthesize novel liquid crystalline compounds .

- Methods of Application : This typically involves palladium-catalyzed cross-couplings .

- Results or Outcomes : The resulting compounds, such as fluorobiphenylcyclohexenes and difluoroterphenyls, exhibit unique properties that make them suitable for use in liquid crystal displays .

Synthesis of Leukotriene B4 Receptor Agonists

- Application Summary : Phenylboronic acids have also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .

- Methods of Application : The specific methods of synthesis would depend on the exact structure of the desired agonist, but would likely involve palladium-catalyzed cross-couplings .

- Results or Outcomes : These agonists can be used in the study of inflammatory responses, as leukotriene B4 is a potent inflammatory mediator .

Synthesis of Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1

- Application Summary : Phenylboronic acids have been used in the synthesis of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .

- Methods of Application : The specific methods of synthesis would depend on the exact structure of the desired inhibitor, but would likely involve palladium-catalyzed cross-couplings .

- Results or Outcomes : These inhibitors can be used in the study of steroid hormone metabolism, as 17β-hydroxysteroid dehydrogenase type 1 is involved in the final step of estrogen biosynthesis .

Preparation of Boronic Esters

- Application Summary : Phenylboronic acids have been used in the preparation of boronic esters .

- Methods of Application : This typically involves the reaction of the phenylboronic acid with an alcohol in the presence of a base .

- Results or Outcomes : Boronic esters are versatile reagents that can be used in a variety of organic reactions, including Suzuki–Miyaura coupling .

properties

IUPAC Name |

(2-fluoro-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSOFYUHJLGRFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)[N+](=O)[O-])F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674558 |

Source

|

| Record name | (2-Fluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-nitrophenylboronic acid | |

CAS RN |

1150114-29-6 |

Source

|

| Record name | (2-Fluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)